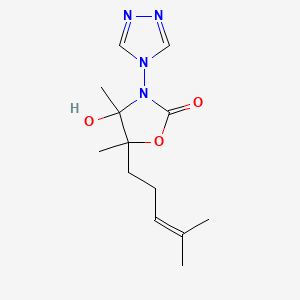

2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.

BenchChem offers high-quality 2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Oxazolidinone, 4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- (CAS: 312508-78-4) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.

The molecular formula of this compound is C13H20N4O3, with a molar mass of 280.32 g/mol. It has a predicted density of 1.25 g/cm³ and a melting point range of 122-129 °C .

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O3 |

| Molar Mass | 280.32 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | 122-129 °C |

| pKa | 11.32 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives, including the compound . In vitro evaluations have demonstrated that compounds with an oxazolidinone moiety exhibit significant antiproliferative activity against various cancer cell lines.

-

Cytotoxicity Studies :

- The compound showed promising cytotoxicity against human cancer cell lines such as MGC-803 (gastric cancer), CNE-2 (nasopharyngeal carcinoma), SK-OV-3 (ovarian carcinoma), and NCI-H460 (lung cancer). The IC50 values ranged from 3.82 to 17.76 µM against these cell lines, indicating strong activity compared to the standard drug cisplatin .

- Notably, the compound exhibited weak cytotoxicity on normal liver cells (LO2), suggesting a favorable selectivity for malignant cells .

-

Mechanism of Action :

- The mechanism underlying the anticancer activity includes the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with the compound led to increased apoptotic cell populations in MGC-803 cells in a dose-dependent manner .

- Cell cycle analysis indicated that the compound primarily induced G1 phase arrest, which is critical for inhibiting cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, oxazolidinones have been associated with various biological activities:

- Antibacterial Properties : The oxazolidinone framework is known for its antibacterial effects by inhibiting protein synthesis in bacteria through interaction with the ribosomal subunit .

- Enzyme Inhibition : Some derivatives have been identified as selective monoamine oxidase inhibitors, providing potential therapeutic avenues for neurological disorders .

Case Studies

Several case studies have documented the efficacy of oxazolidinone compounds in preclinical settings:

- Study on Antitumor Activity :

- Antibacterial Activity Assessment :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity :

- Oxazolidinones are known for their role as antibiotics. The compound may exhibit similar properties due to its structural resemblance to established oxazolidinone antibiotics like Linezolid and Tedizolid, which inhibit protein synthesis in bacteria by targeting the ribosomal machinery .

- A study focusing on the structure-activity relationship of oxazolidinones indicated that modifications at specific positions can enhance antimicrobial efficacy .

- Potential for Drug Development :

Synthetic Chemistry Applications

-

Chiral Synthesis :

- The compound can serve as an auxiliary in asymmetric synthesis reactions. The oxazolidinone framework allows for the formation of chiral centers, which is crucial in synthesizing pharmaceuticals with high stereochemical purity .

- In particular, it can be utilized in Diels-Alder reactions and aldol reactions where chiral induction is necessary .

- Building Block for Complex Molecules :

Materials Science Applications

- Inkjet Inks :

- Polymer Chemistry :

Case Studies

-

Antimicrobial Efficacy Study :

- A recent study evaluated a series of oxazolidinone derivatives, including compounds similar to 2-Oxazolidinone, 4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)-, demonstrating their effectiveness against resistant strains of bacteria. Results showed significant inhibition zones compared to control groups .

- Synthesis of Chiral Compounds :

Análisis De Reacciones Químicas

Key Structural Features and Reactivity

The compound contains:

-

Oxazolidinone core : A five-membered ring with oxygen and nitrogen atoms.

-

Triazole substituent : A heterocyclic group at position 3, prone to click chemistry or nucleophilic reactions.

-

Hydroxyl group : At position 4, enabling esterification or protection/deprotection.

-

Alkenyl and alkyl substituents : Potential sites for oxidation or hydrogenation.

Synthetic Pathways

While the exact compound is not explicitly detailed in available sources, analogous oxazolidinones undergo reactions such as:

Oxidation/Reduction

-

Oxidation : Hydroxyl groups may oxidize to ketones under acidic conditions (e.g., Jones reagent).

-

Reduction : Triazoles can reduce to imidazoles or other derivatives using catalysts like Pd/C or LiAlH4 .

Substitution Reactions

-

Triazole modification : Click chemistry (e.g., Huisgen cycloaddition) could functionalize the triazole group.

-

Alkenyl group reactions : The 4-methyl-3-pentenyl chain may undergo hydrogenation or epoxidation .

Coupling Reactions

-

Suzuki coupling : Common for introducing aryl groups at oxazolidinone positions, as seen in similar compounds .

-

Acylation/Alkylation : The hydroxyl group could form esters or ethers via nucleophilic substitution .

Reaction Conditions and Reagents

Mechanistic Insights

-

Triazole reactivity : The 1,2,4-triazole group’s aromaticity and electron-deficient nature make it susceptible to nucleophilic aromatic substitution.

-

Oxazolidinone stability : The core structure’s rigidity and electron-withdrawing groups (e.g., triazole) enhance stability under basic conditions .

Challenges and Limitations

Propiedades

IUPAC Name |

4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-3-(1,2,4-triazol-4-yl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-10(2)6-5-7-12(3)13(4,19)17(11(18)20-12)16-8-14-15-9-16/h6,8-9,19H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCFADZELGMIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C(N(C(=O)O1)N2C=NN=C2)(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.